ClKO

Potassium hypochlorite

CAS No.: 7778-66-7

Cat. No.: VC3812069

Molecular Formula: KClO

ClKO

Molecular Weight: 90.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7778-66-7 |

|---|---|

| Molecular Formula | KClO ClKO |

| Molecular Weight | 90.55 g/mol |

| IUPAC Name | potassium;hypochlorite |

| Standard InChI | InChI=1S/ClO.K/c1-2;/q-1;+1 |

| Standard InChI Key | SATVIFGJTRRDQU-UHFFFAOYSA-N |

| SMILES | [O-]Cl.[K+] |

| Canonical SMILES | [O-]Cl.[K+] |

Introduction

Chemical and Physical Properties

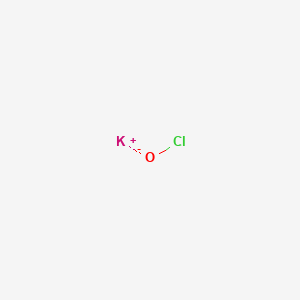

Structural and Molecular Characteristics

The molecular structure of potassium hypochlorite consists of a potassium ion (K⁺) bonded to a hypochlorite anion (ClO⁻). This ionic configuration contributes to its high solubility in water, though the compound is rarely isolated in pure form due to its instability .

Physical Properties

Key physical properties of potassium hypochlorite are summarized in Table 1.

Table 1: Physical Properties of Potassium Hypochlorite

| Property | Value | Source |

|---|---|---|

| Molar Mass | 90.55 g/mol | |

| Appearance | Light gray or colorless liquid | |

| Density | 1.160 g/cm³ | |

| Melting Point | −2 °C | |

| Boiling Point | 102 °C (decomposes) | |

| Solubility in Water | Slightly soluble |

The variability in reported appearance (light gray vs. colorless) likely stems from differences in concentration or impurities in industrial-grade solutions .

Chemical Reactivity

Potassium hypochlorite undergoes rapid disproportionation under ambient conditions:

This reaction is accelerated by elevated temperatures, necessitating cold storage to inhibit chlorate formation . Additionally, KClO reacts exothermically with acids, releasing toxic chlorine gas :

Synthesis and Production Methods

Chlorination of Potassium Hydroxide

The most common synthesis involves bubbling chlorine gas through a cooled potassium hydroxide solution :

Maintaining temperatures below 10 °C is critical to suppress chlorate formation .

Electrolysis of Potassium Chloride

Electrolysis of KCl solutions generates KClO at the anode, though this method is less efficient than chlorination due to competing oxidation reactions .

Stability and Decomposition Mechanisms

The compound’s instability limits its commercial viability. Decomposition pathways include:

-

Thermal Decomposition: Above 40 °C, KClO disproportionates into potassium chlorate (KClO₃) and potassium chloride (KCl) .

-

Photolytic Degradation: Exposure to UV light accelerates breakdown, necessitating opaque storage containers .

Market Dynamics and Global Consumption

The global market for potassium hypochlorite is niche, with a projected compound annual growth rate (CAGR) of 2.8% from 2020–2027 . Primary consumers include water treatment facilities in Asia-Pacific regions, where regulatory frameworks favor chlorine-based disinfectants .

Comparative Analysis with Sodium Hypochlorite

Table 2: KClO vs. NaClO

| Property | KClO | NaClO |

|---|---|---|

| Stability | Low | Moderate |

| Cost (per kg) | $12–$15 | $0.50–$1.00 |

| Disinfection Efficiency | Higher | Lower |

| Commercial Availability | Limited | Widespread |

Recent Advances and Research Directions

Recent studies focus on stabilizing KClO through encapsulation in silica matrices, extending its shelf life for agricultural applications . Additionally, electrochemical methods to enhance synthesis yields are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume